N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
- Spiroacenaphthylene Compounds : Acenaphthoquinones serve as building blocks for synthesizing spiro compounds. These cyclic structures, fused at a central carbon, exhibit adjustable properties and structural implications in biological systems. Researchers have explored spiro-fused derivatives like spiro[4H-pyran], spiro acenaphthylenes, and more .
- Pharmacological Activities : Acenaphthoquinones have shown diverse pharmacological effects, including anti-cancer, anti-HIV, anti-inflammatory, and anti-microbial properties. They also impact neurodegenerative disorders like Alzheimer’s, Parkinson’s, and Huntington’s disease .
- Acenaphthoquinones play a role in photochemistry and synthetic photochemistry. They are versatile intermediates for polycyclic hydrocarbons and heterocyclic compounds. Common methods for their preparation include oxidation of acenaphthene and Friedel–Crafts reactions .
- MCRs involving acenaphthoquinone have gained prominence in organic and medicinal chemistry. These reactions combine more than two starting materials to form a product, efficiently incorporating all atoms from the reactants. MCRs are atom-economic, convergent, and yield valuable molecules .
- Acenaphthoquinone derivatives contribute to the design and synthesis of spiro-fused cyclic frameworks. Examples include spiro[1H-indeno[1,2-b]benzo[f]quinolin-13,1′(20H)-acenaphthylene]-7,13-dihydro-12,2′-dione. These frameworks exhibit interesting pharmacological activities .
- π-Extended acenaphtho[1,2-d][1,2,3]triazoles have been synthesized concisely. These compounds, such as the unsubstituted Anta-H and its di-tert-butyl derivative Diban-ta-H, form unique hydrogen-bonded cyclic tetrads. Their solid-state structures are stabilized by dispersion forces .
- Researchers have efficiently prepared 8-aryl-7H-acenaphtho[1,2-d]imidazoles using multicomponent reactions. A sustainable and carbon-based catalyst, graphene oxide functionalized with diethanolamine sulfate, facilitated this synthesis .
Medicinal Chemistry and Drug Discovery
Photochemistry and Synthetic Intermediates
Multicomponent Reactions (MCRs)
Synthesis of Spiro-Fused Cyclic Frameworks
Acenaphtho[1,2-d][1,2,3]triazoles
Graphene Oxide-Based Catalysts
properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWLCBJHGYYPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.